Gramocil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

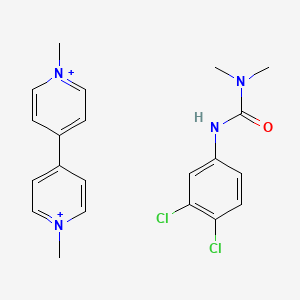

Properties

CAS No. |

61687-57-8 |

|---|---|

Molecular Formula |

C21H24Cl2N4O+2 |

Molecular Weight |

419.3 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)-1,1-dimethylurea;1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |

InChI |

InChI=1S/C12H14N2.C9H10Cl2N2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-10H,1-2H3;3-5H,1-2H3,(H,12,14)/q+2; |

InChI Key |

MPDSUDWRJXUKFW-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Gramocil in Plants

This technical guide provides a comprehensive overview of the mechanism of action of Gramocil, a widely used herbicide, in plants. The content is tailored for researchers, scientists, and professionals involved in drug development and plant science.

Introduction

This compound is a non-selective, contact herbicide formulation known for its rapid and effective control of a broad spectrum of annual and perennial weeds.[1][2] Its efficacy stems from the synergistic action of its two active ingredients: paraquat (B189505) and diuron (B1670789).[1][3][4][5] Paraquat, a bipyridylium compound, is a fast-acting membrane disruptor, while diuron, a substituted urea (B33335) herbicide, is a photosynthetic inhibitor.[1][5] This dual mode of action enhances the herbicide's effectiveness and can help mitigate the development of weed resistance.[1]

Core Mechanism of Action: A Dual Assault on Photosynthesis

This compound's herbicidal activity is centered on the disruption of photosynthesis, the fundamental process by which plants convert light energy into chemical energy. The two active ingredients target different sites within the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Paraquat's primary mode of action is the interception of electrons from Photosystem I (PSI).[6][7][8][9]

-

Electron Hijacking: In a healthy plant, energized electrons from PSI are transferred to ferredoxin, which then reduces NADP+ to NADPH, a crucial molecule for carbon fixation.[9][10] Paraquat, due to its electrochemical potential, competes with ferredoxin and accepts these high-energy electrons, becoming a paraquat radical.[6][10][11]

-

Generation of Reactive Oxygen Species (ROS): The paraquat radical rapidly reacts with molecular oxygen (O₂) to regenerate the paraquat cation and produce a superoxide (B77818) radical (O₂⁻).[6][9][10][11] This initiates a catalytic cycle where a single paraquat molecule can generate numerous ROS molecules.[6]

-

Oxidative Damage: The superoxide radical is the precursor to other highly destructive ROS, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH).[11][12] These ROS indiscriminately attack cellular components.[6][8] The primary target is the unsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation.[11]

-

Cellular Collapse: This widespread membrane damage results in the loss of cellular integrity, causing cytoplasm to leak into intercellular spaces.[11] The rapid destruction of cell membranes leads to quick dehydration (desiccation) of the plant tissue.[12][13] Visible symptoms, such as wilting and browning, can appear within hours of application, especially in bright sunlight.[7][14]

Diuron acts on Photosystem II (PSII), the initial complex in the photosynthetic electron transport chain.[5]

-

Blocking Electron Flow: Diuron binds to the D1 protein in the PSII complex. This is the binding site for plastoquinone (B1678516) (QB), the secondary electron acceptor. By occupying this site, diuron physically blocks the transfer of electrons from the primary acceptor, QA, to QB.

-

Inhibition of Photosynthesis: This blockage halts the entire linear electron flow, preventing the production of ATP and NADPH.[8] Consequently, the plant is unable to fix CO₂ into carbohydrates, effectively starving it of energy.[8]

-

Slower Action: The symptoms of diuron action, such as chlorosis (yellowing of leaves), develop more slowly than those of paraquat as the plant gradually depletes its energy reserves.[5]

Quantitative Data Summary

The precise efficacy and application rates of this compound vary depending on the formulation, target weed species, growth stage, and environmental conditions. The following table summarizes general quantitative information derived from product labels and technical sheets.

| Parameter | Value/Range | Notes | Source(s) |

| Active Ingredient Conc. | Paraquat: 20-27.6% | Varies by specific product formulation (e.g., this compound 30 SC). | [2][3][4][5] |

| Diuron: 10% | [2][3][4][5] | ||

| Time to Symptom Onset | Hours to 1-3 days | Rapid wilting and desiccation from paraquat action. | [7][11] |

| Weed Control Efficacy | Up to 85.8% | Efficacy is species- and condition-dependent. The combination of paraquat and diuron provides superior control compared to either compound alone. | [1] |

| Rainfastness | Within minutes to 30 min | Rapidly absorbed by foliage, preventing washoff from rain. | [6][11] |

Experimental Protocols for Mechanism of Action Studies

The following protocols are standard methodologies used to investigate the herbicidal effects of compounds like paraquat and diuron.

4.1. Chlorophyll (B73375) Fluorescence Analysis

-

Objective: To measure the efficiency of photosynthetic electron transport and assess damage to PSII and PSI.

-

Methodology:

-

Dark-adapt plant leaves for 20-30 minutes.

-

Use a pulse-amplitude modulation (PAM) fluorometer to measure key parameters.

-

Measure Fv/Fm (maximum quantum yield of PSII), which decreases with PSII damage (an effect of diuron).

-

Measure the effective quantum yield of PSII (ΦPSII) and PSI (ΦPSI) under actinic light. Paraquat's action can cause secondary damage to PSII, while diuron directly inhibits PSII.

-

Conduct a rapid light curve analysis to assess the electron transport rate (ETR).

-

4.2. Reactive Oxygen Species (ROS) Detection

-

Objective: To visualize the in-situ accumulation of superoxide and hydrogen peroxide.

-

Methodology (Nitroblue Tetrazolium - NBT Staining for Superoxide):

-

Excise leaf discs from treated and control plants.

-

Infiltrate the discs with a solution of NBT in a potassium phosphate (B84403) buffer under vacuum.

-

Incubate in the dark. NBT reacts with superoxide to form a dark blue formazan (B1609692) precipitate.

-

Clear chlorophyll by boiling in ethanol (B145695).

-

Visualize and photograph the blue spots, indicating sites of superoxide production.

-

4.3. Lipid Peroxidation Assay (TBARS Assay)

-

Objective: To quantify the extent of cell membrane damage by measuring malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Methodology:

-

Homogenize plant tissue from treated and control plants in a trichloroacetic acid (TCA) solution.

-

Centrifuge the homogenate to pellet debris.

-

Mix the supernatant with thiobarbituric acid (TBA) in a TCA solution.

-

Heat the mixture in a water bath (e.g., 95°C), then cool rapidly on ice.

-

Measure the absorbance of the resulting pink-colored complex at 532 nm and correct for non-specific absorbance at 600 nm.

-

Calculate MDA concentration using its extinction coefficient.

-

4.4. Transmission Electron Microscopy (TEM)

-

Objective: To observe ultrastructural changes in chloroplasts and other organelles.

-

Methodology:

-

Fix small leaf tissue samples in a glutaraldehyde (B144438) solution, followed by post-fixation in osmium tetroxide.

-

Dehydrate the samples through a graded ethanol series.

-

Embed the samples in resin (e.g., Spurr's resin).

-

Cut ultra-thin sections using an ultramicrotome.

-

Stain the sections with uranyl acetate (B1210297) and lead citrate.

-

Examine the sections under a transmission electron microscope, focusing on the thylakoid membrane structure, grana stacking, and chloroplast envelope integrity.

-

Visualized Experimental and Logical Workflow

The following diagram illustrates the logical progression from herbicide application to cellular death and outlines the key experimental techniques used to measure these effects.

References

- 1. Buy this compound | 61687-57-8 [smolecule.com]

- 2. This compound – Herbicida – IAUSA [iausa.com.mx]

- 3. health.gov.tt [health.gov.tt]

- 4. syngenta.com.pa [syngenta.com.pa]

- 5. agripac.com.ec [agripac.com.ec]

- 6. Paraquat - Wikipedia [en.wikipedia.org]

- 7. fbn.com [fbn.com]

- 8. News - How Does Paraquat Affect Photosynthesis? [bigpesticides.com]

- 9. 19.6 Herbicides that Interfere with Photosystem I – Principles of Weed Control [ohiostate.pressbooks.pub]

- 10. Diversion of Electrons in Photosystem I | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 11. Gramoxone / paraquat | CALS [cals.cornell.edu]

- 12. Paraquat Herbicide: Mechanism of Action • Drugwatcher.org [drugwatcher.org]

- 13. thaipan.org [thaipan.org]

- 14. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

The Synergistic Herbicidal Action of Paraquat and Diuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of the bipyridylium herbicide paraquat (B189505) and the phenylurea herbicide diuron (B1670789) exhibits a potent synergistic effect in the control of a broad spectrum of weed species. This synergism is of significant interest for enhancing herbicidal efficacy, managing herbicide resistance, and optimizing application rates. This technical guide provides an in-depth analysis of the synergistic action of paraquat and diuron, consolidating quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. By inhibiting both Photosystem I (PSI) and Photosystem II (PSII) of the photosynthetic electron transport chain, this herbicide combination creates a rapid and overwhelming cascade of cellular damage, leading to efficient weed desiccation and death.

Introduction

Paraquat and diuron are widely used herbicides with distinct modes of action. Paraquat is a non-selective, fast-acting contact herbicide that diverts electrons from Photosystem I, leading to the generation of highly reactive oxygen species (ROS) that cause rapid cell membrane damage.[1] Diuron is a selective, systemic herbicide that inhibits electron flow in Photosystem II by blocking the quinone-binding site of the D1 protein.[2][3] While effective individually, their combined application results in a herbicidal effect that is greater than the additive effects of each component, a phenomenon known as synergism.[4] This guide explores the core principles of this synergistic relationship to inform research and development in weed management.

Quantitative Data on Synergistic Efficacy

The synergistic effect of paraquat and diuron has been demonstrated in various studies. The following tables summarize the quantitative data on their combined efficacy against different plant species.

Table 1: Synergistic Effect of Paraquat and Diuron on Quackgrass (Agropyron repens)

| Paraquat (lb/ac) | Diuron (lb/ac) | Observed Effect | Nature of Interaction | Reference |

| 0.5 | 4.0 | More phytotoxic than either herbicide applied singly | Synergistic | [4] |

Table 2: Phytotoxicity of Paraquat and Diuron Mixtures on Physic Nut (Jatropha curcas)

| Treatment | Paraquat (g ha⁻¹) | Diuron (g ha⁻¹) | Phytotoxicity (%) at 10 DAA¹ | Phytotoxicity (%) at 20 DAA¹ | Phytotoxicity (%) at 30 DAA¹ | Reference |

| Paraquat | 200 | 0 | 51 | 76 | 72 | [5] |

| Paraquat | 600 | 0 | - | - | - | [5] |

| Diuron | 0 | 1,000 | - | - | - | [5] |

| Diuron | 0 | 2,000 | - | - | - | [5] |

| Paraquat + Diuron | 200 | 1,000 | - | - | - | [5] |

| Paraquat + Diuron | 200 | 2,000 | - | - | - | [5] |

| Paraquat + Diuron | 600 | 1,000 | - | - | - | [5] |

| Paraquat + Diuron | 600 | 2,000 | - | - | - | [5] |

¹DAA: Days After Application. Note: The study on physic nut plants was designed to assess selectivity, and the data indicates the phytotoxic effects of the combined application.[5]

Mechanism of Synergistic Action

The synergy between paraquat and diuron stems from their complementary disruption of the photosynthetic electron transport chain in the chloroplasts of plant cells.

-

Diuron's Primary Action (PSII Inhibition): Diuron binds to the D1 protein in Photosystem II, blocking the transfer of electrons to plastoquinone.[3] This action halts the linear electron flow, which not only stops the production of ATP and NADPH necessary for carbon fixation but also leads to the formation of triplet chlorophyll (B73375) and singlet oxygen, initiating cellular damage.[6]

-

Paraquat's Primary Action (PSI Electron Diversion): Paraquat acts as an electron acceptor at Photosystem I. It intercepts electrons that would normally be used to reduce NADP+ to NADPH. The reduced paraquat radical then rapidly reacts with molecular oxygen to produce superoxide (B77818) radicals. This process regenerates the paraquat cation, allowing it to continuously cycle and generate a large flux of reactive oxygen species (ROS).[1] These ROS, including superoxide and subsequently hydrogen peroxide and hydroxyl radicals, cause rapid lipid peroxidation, destroying cell membrane integrity and leading to leakage of cellular contents and rapid desiccation of the plant tissue.[6]

-

The Synergistic Effect: The combination of a PSII inhibitor (diuron) and a PSI electron diverter (paraquat) creates a more potent herbicidal effect than either compound alone. The blockage of electron flow by diuron at PSII could potentially slow the rapid, localized "burn-down" effect of paraquat. This may allow for greater translocation of paraquat within the plant before complete tissue destruction at the site of application, leading to a more thorough kill of the entire plant.[4] Furthermore, the simultaneous disruption of two critical points in the photosynthetic process overwhelms the plant's antioxidant defense mechanisms more effectively, accelerating cell death.

Caption: Synergistic mechanism of paraquat and diuron on the photosynthetic electron transport chain.

Experimental Protocols

The following provides a generalized experimental protocol for evaluating the synergistic effects of paraquat and diuron, based on common methodologies in weed science.

4.1. Plant Material and Growth Conditions

-

Plant Species: Select a target weed species known to be susceptible to both paraquat and diuron (e.g., Agropyron repens - quackgrass).

-

Growth: Propagate plants from seeds or rhizomes in pots containing a standardized greenhouse soil mix. Grow plants in a controlled environment (greenhouse or growth chamber) with a defined temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 60% relative humidity, 16-hour photoperiod).

-

Plant Stage: Treat plants at a consistent growth stage (e.g., 3-4 leaf stage or when shoots are 10-15 cm tall).

4.2. Herbicide Application

-

Herbicide Solutions: Prepare stock solutions of commercially formulated paraquat and diuron. Create a dilution series for each herbicide to be tested individually and in combination.

-

Application: Apply herbicides using a calibrated laboratory sprayer equipped with a flat-fan nozzle to ensure uniform coverage. The spray volume should be consistent across all treatments (e.g., 200 L/ha).

-

Treatments:

-

Untreated control (sprayed with water and surfactant only).

-

Paraquat alone at a range of doses.

-

Diuron alone at a range of doses.

-

Combinations of paraquat and diuron at various ratios and doses.

-

-

Replication: Each treatment should be replicated at least four times in a completely randomized design.

4.3. Data Collection and Analysis

-

Visual Injury Assessment: Visually assess plant injury at set time points after treatment (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a scale of 0% (no injury) to 100% (complete plant death).

-

Biomass Measurement: At the final assessment point, harvest the above-ground plant material, and determine the fresh weight. Dry the plant material in an oven at 60-70°C to a constant weight to determine the dry weight.

-

Synergy Calculation: Use a recognized method, such as Colby's method, to determine if the interaction is synergistic, additive, or antagonistic.

-

Colby's Formula: Expected Response (E) = (X + Y) - (XY/100)

-

Where X is the percent inhibition by herbicide A at a given rate, and Y is the percent inhibition by herbicide B at a given rate.

-

If the observed response of the combination is greater than the expected response (E), the interaction is synergistic.

-

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Caption: A generalized experimental workflow for assessing the synergy of paraquat and diuron.

Conclusion

The synergistic combination of paraquat and diuron represents a powerful tool in chemical weed management. By targeting two distinct sites within the photosynthetic electron transport chain, this mixture provides rapid and effective control of a wide range of weed species. The information presented in this guide, including the quantitative data, mechanistic insights, and experimental protocols, serves as a valuable resource for researchers and professionals in the field of weed science and herbicide development. Further research into the precise molecular interactions and signaling pathways involved in this synergy could lead to the development of even more effective and sustainable weed control strategies.

References

- 1. News - How Does Paraquat Affect Photosynthesis? [bigpesticides.com]

- 2. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agritrop.cirad.fr [agritrop.cirad.fr]

- 6. Interactions of Herbicides with Photosynthetic Electron Transport | Weed Science | Cambridge Core [cambridge.org]

Toxicological profile of Gramocil active ingredients

An In-depth Technical Guide on the Toxicological Profile of Paraquat (B189505), the Active Ingredient in Gramoxone

Disclaimer: The term "Gramocil" is likely a misspelling of "Gramoxone," a widely used herbicide. This document will focus on the toxicological profile of paraquat, the active ingredient in Gramoxone.[1][2][3][4][5] Paraquat is a highly toxic, non-selective contact herbicide classified as a restricted use pesticide in the United States, meaning it is for retail sale to and use only by certified applicators.[1][4][6] Ingestion of even small amounts can be fatal, and there is no specific antidote.[7][8][9]

Executive Summary

Paraquat is a quaternary nitrogen compound that acts as a potent herbicide by inhibiting photosynthesis.[3][10] Its toxicity in humans and other mammals is primarily attributed to its ability to undergo redox cycling, a process that generates vast amounts of reactive oxygen species (ROS), leading to severe oxidative stress.[10][11][12][13] This oxidative damage is the root cause of the multi-organ toxicity observed in paraquat poisoning, with the lungs being the primary target organ, often resulting in fatal pulmonary fibrosis.[7][8][14] This guide provides a comprehensive overview of the toxicological profile of paraquat, including its mechanism of action, toxicokinetics, and effects on various organ systems, supported by quantitative data and descriptions of experimental methodologies.

Mechanism of Action

The primary mechanism of paraquat's toxicity is the induction of intracellular oxidative stress through a continuous cycle of reduction and re-oxidation.[10][11][12]

-

Redox Cycling: Inside the cell, paraquat (PQ²⁺) is reduced by electron donors like NADPH to form a paraquat radical (PQ⁺•).[10][15]

-

ROS Generation: This radical then rapidly reacts with molecular oxygen (O₂) to regenerate the paraquat cation (PQ²⁺) and produce a superoxide (B77818) anion (O₂⁻•).[10][11]

-

Oxidative Damage: The superoxide anion is a precursor to other highly reactive oxygen species, such as hydrogen peroxide and hydroxyl radicals.[11][16] This overwhelming production of ROS depletes cellular antioxidant defenses, leading to lipid peroxidation, DNA damage, and apoptosis (programmed cell death).[11][13][17]

Signaling Pathways in Paraquat-Induced Apoptosis

Paraquat-induced apoptosis involves multiple signaling pathways, primarily triggered by oxidative stress.

-

Mitochondria-Dependent Pathway: ROS production causes mitochondrial damage, leading to a decrease in mitochondrial membrane potential (MMP).[18][19][20] This triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, leading to apoptosis.[19][21]

-

MAPK Pathway Activation: Mitogen-activated protein kinase (MAPK) signaling pathways, particularly the activation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), have been shown to be involved in paraquat-induced apoptosis in various cell types.[21][22][23]

References

- 1. psep.tennessee.edu [psep.tennessee.edu]

- 2. agrivruddhi.com [agrivruddhi.com]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. Gramoxone, a Popular Brand Name for Paraquat | Atraxia Law [atraxialaw.com]

- 5. Gramoxone SL 3.0 - Herbicide Product & Label Information | Syngenta US [syngenta-us.com]

- 6. EXTOXNET PIP - PARAQUAT [extoxnet.orst.edu]

- 7. thaipan.org [thaipan.org]

- 8. epa.gov [epa.gov]

- 9. Paraquat Fact Sheet [npic.orst.edu]

- 10. Paraquat - Wikipedia [en.wikipedia.org]

- 11. brieflands.com [brieflands.com]

- 12. Paraquat toxicity: proposed mechanism of action involving lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. litfl.com [litfl.com]

- 14. Paraquat: The Poison Potion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Medical management of paraquat ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by Paraquat in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Paraquat and Oxidative Stress: Effects on Cells and Non-Target Organisms • Drugwatcher.org [drugwatcher.org]

- 18. [PDF] Paraquat Induces Apoptosis through a Mitochondria-Dependent Pathway in RAW264.7 Cells | Semantic Scholar [semanticscholar.org]

- 19. Paraquat Induces Apoptosis through a Mitochondria-Dependent Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Paraquat induces oxidative stress and neuronal cell death; neuroprotection by water-soluble Coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Paraquat Induces Apoptosis through Cytochrome C Release and ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Paraquat and Parkinson’s Disease: The Molecular Crosstalk of Upstream Signal Transduction Pathways Leading to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Roles of oxidative stress/JNK/ERK signals in paraquat-triggered hepatic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Journey of Gramocil: A Technical Guide to its Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and transport of Gramocil, a widely used herbicide. The core active ingredient in many this compound formulations is paraquat (B189505), a quaternary ammonium (B1175870) compound. Due to its chemical properties, the environmental behavior of this compound is largely dictated by the well-studied fate of the paraquat cation. This document provides a comprehensive overview of its persistence, mobility, and degradation in various environmental compartments, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Environmental Fate and Transport Mechanisms

Paraquat, the active component of this compound, exhibits a strong affinity for soil and sediment particles, which profoundly influences its environmental mobility and bioavailability. Its ultimate fate is determined by a combination of physical, chemical, and biological processes.

Key Processes Governing Environmental Fate:

-

Sorption: Paraquat cations are rapidly and tightly adsorbed to negatively charged sites on clay minerals and organic matter in soil and sediment. This strong binding significantly reduces its concentration in the soil solution, thereby limiting its potential for leaching into groundwater and its bioavailability to non-target organisms.[1][2][3] The high sorption capacity of most soils for paraquat means that it is generally considered to be immobile in the soil profile.

-

Degradation: The degradation of paraquat in the environment proceeds through two primary pathways:

-

Photodegradation: On plant surfaces and the soil surface, paraquat can be degraded by sunlight (photolysis).[1][3]

-

Microbial Degradation: While the strong adsorption to soil particles limits its availability to microorganisms, the small fraction of paraquat remaining in the soil solution can be slowly degraded by various bacteria and fungi.[1][4][5] This process is generally slow, contributing to the overall persistence of paraquat in the environment.[1][4]

-

-

Transport: Due to its strong sorption to soil, the primary mechanism of paraquat transport is through soil erosion and surface runoff, where it is carried along with soil particles into aquatic environments.[1] Volatilization of paraquat is negligible due to its low vapor pressure.[1]

Quantitative Data on Environmental Fate

The following tables summarize key quantitative data related to the environmental fate of paraquat. These values are essential for environmental risk assessment and modeling.

Table 1: Soil Sorption of Paraquat

| Soil Type | Freundlich Adsorption Coefficient (Kf) (L/kg) | Soil Organic Carbon Partition Coefficient (Koc) (L/kg) | Reference |

| Clay Loam | 321.91 | 885.53 | [6] |

| Clay | 325.66 | 772.40 | [6] |

Note: Higher Kf and Koc values indicate stronger adsorption and lower mobility.

Table 2: Degradation Half-life (DT50) of Paraquat

| Environmental Compartment | Condition | Half-life (DT50) | Reference |

| Soil | Field | 1.4 to 7.2 years | [1] |

| Soil | Field | >1000 days | [7] |

| Soil | Acid Hilly Soil | 25.0 to 27.4 days | [5] |

| Water | Laboratory Stream | 13.1 hours | [7] |

| Water | Low Levels | 23 weeks | [7] |

Note: DT50 is the time required for 50% of the initial concentration to dissipate. This can be influenced by factors such as soil type, temperature, and microbial activity.

Table 3: Aquatic Ecotoxicity of Paraquat

| Organism | Species | Endpoint | Value (µg/L) | Reference |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 5,537 - 5,904 | [8] |

| Invertebrate | Water Flea (Daphnia magna) | 21-day Reproduction NOEC | 10 | [9] |

| Invertebrate | Water Flea (Daphnia magna) | 1-day Immobilisation EC50 | 1,126 | [9] |

| Algae | Green Algae (Raphidocelis subcapitata) | 4-day Growth LC50 | 559 | [9] |

| Algae | Green Algae (Chlamydomonas reinhardtii) | Growth Rate EC50 | 0.26 µM (~48.4 µg/L) | [10] |

| Macrophyte | Duckweed (Lemna gibba) | 28-day Growth LOEC | 2.5 | [9] |

Note: LC50 (Lethal Concentration 50%) is the concentration that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration that causes a 50% reduction in a measured effect, such as growth or mobility. NOEC (No Observed Effect Concentration) is the highest concentration at which no statistically significant adverse effect is observed. LOEC (Lowest Observed Effect Concentration) is the lowest concentration at which a statistically significant adverse effect is observed.

Experimental Protocols

Standardized laboratory studies are crucial for determining the environmental fate and transport of chemicals like paraquat. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) guidelines used for these assessments.

Soil Adsorption/Desorption (Based on OECD Guideline 106)

This study determines the adsorption and desorption characteristics of a chemical in different soil types.

Methodology:

-

Preparation: A stock solution of the test substance (e.g., radiolabelled paraquat) in a 0.01 M CaCl2 solution is prepared. A range of concentrations is made by serial dilution.

-

Equilibration: A known mass of sieved soil is placed in a centrifuge tube with the test solution. The tubes are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a predetermined equilibration period (e.g., 24-48 hours) to allow the chemical to partition between the soil and the solution.

-

Analysis: After equilibration, the tubes are centrifuged to separate the soil from the solution. The concentration of the test substance remaining in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

-

Data Interpretation: The adsorption data is typically fitted to the Freundlich or Langmuir isotherm models to determine the adsorption coefficients (Kf or Kd) and the soil organic carbon partition coefficient (Koc).

-

Desorption (Optional): The supernatant is replaced with a fresh solution (without the test substance), and the process is repeated to determine the extent of desorption.

Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)

This study evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Treatment: Fresh soil samples are treated with the test substance (often 14C-labelled for tracking degradation products).

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C). For aerobic conditions, the soil is maintained at a specific moisture level and aerated. For anaerobic conditions, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to create an oxygen-free environment.

-

Sampling and Analysis: At various time intervals, soil samples are taken and extracted. The extracts are analyzed to determine the concentration of the parent compound and any transformation products. Volatile degradation products and CO2 can be trapped and quantified.

-

Data Interpretation: The rate of degradation (DT50) of the parent compound and the formation and decline of major metabolites are determined.

Phototransformation on Soil Surfaces (Similar to OECD Guideline 316 for Water)

This study assesses the degradation of a chemical on the soil surface due to exposure to light.

Methodology:

-

Sample Preparation: A thin layer of soil is treated with the test substance.

-

Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for non-photolytic degradation.

-

Sampling and Analysis: At different time points, soil samples are extracted and analyzed for the parent compound and its photoproducts.

-

Data Interpretation: The rate of photodegradation is calculated, and the half-life (DT50) under specific light conditions is determined.

Visualizing Environmental Pathways and Processes

The following diagrams, created using the DOT language, illustrate key concepts related to the environmental fate of this compound (paraquat) and a typical experimental workflow.

Caption: Environmental fate pathways of paraquat after application.

Caption: Experimental workflow for a soil sorption study.

Caption: Simplified degradation pathways of paraquat in the environment.

References

- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. EXTOXNET PIP - PARAQUAT [extoxnet.orst.edu]

- 8. cerc.usgs.gov [cerc.usgs.gov]

- 9. waterquality.gov.au [waterquality.gov.au]

- 10. Effect assessment of the herbicide paraquat on a green alga using differential gene expression and biochemical biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Gramocil on Soil Microbial Communities: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the effects of the herbicide Gramocil on soil microbial ecosystems.

This compound, a widely used herbicide with the active ingredient paraquat (B189505), is effective for weed control but raises concerns about its impact on non-target soil microorganisms. These microbial communities are fundamental to soil health, playing critical roles in nutrient cycling, organic matter decomposition, and soil structure maintenance. This guide provides a technical overview of the current research on this compound's effects on soil microbial populations and their enzymatic activities, supported by quantitative data, detailed experimental protocols, and visual representations of experimental workflows and ecological interactions.

Impact on Soil Microbial Populations

The application of this compound (paraquat) can lead to varied responses in soil bacterial and fungal communities, with effects ranging from inhibition to stimulation, largely dependent on the concentration, duration of exposure, and soil type.[1][2]

At higher concentrations, paraquat generally exhibits an inhibitory effect on both bacterial and fungal populations.[3][4] One study demonstrated that increasing concentrations of paraquat led to a more pronounced inhibiting effect on bacteria, actinomycetes, and fungi in the soil.[4] For instance, significant decreases in bacterial and fungal populations were observed at higher pesticide concentrations.[3] Conversely, some studies have reported a transient increase in certain microbial populations. One such study noted that an application of Gramoxone (a paraquat formulation) at five times the recommended field rate increased the numbers of bacteria, actinomycetes, and fungi, which was attributed to other compounds in the formulation rather than the paraquat itself.[5]

The composition of the microbial community can also be altered. Some microbial species, such as Pseudomonas sp., Micrococcus sp., Bacillus sp., Staphylococcus sp., Arthrobacter sp., Penicillium sp., Aspergillus sp., Trichoderma sp., and Fusarium sp., have been identified as being able to degrade or utilize paraquat.[3] The presence of such resistant species suggests that the application of paraquat can exert a selection pressure, potentially altering the microbial community structure.[3]

Quantitative Data on Microbial Population Changes

The following tables summarize quantitative data from various studies on the effect of paraquat on soil microbial populations.

Table 1: Effect of Paraquat on Soil Bacterial Populations

| Paraquat Concentration | Soil Type | Incubation Period | Effect on Bacterial Population | Reference |

| Recommended Field Rate | Loamy Sand | 10 and 15 days | 44.18% and 51.12% inhibition, respectively | [6] |

| Twice Recommended Rate | Loamy Sand | 10 and 15 days | 46.00% and 56.92% inhibition, respectively | [6] |

| High Concentrations | Not Specified | 7 days | Significant decrease (p<0.05) | [3] |

| 250 ppm | Sandy Loam | Not Specified | 95% reduction | [7] |

| 5x Recommended Rate | Sandy Loam | 14 days | Increase in bacterial numbers | [5] |

Table 2: Effect of Paraquat on Soil Fungal Populations

| Paraquat Concentration | Soil Type | Incubation Period | Effect on Fungal Population | Reference |

| Recommended Field Rate | Loamy Sand | 5 to 20 days | 22.50% and 80.43% inhibition | [6] |

| Twice Recommended Rate | Loamy Sand | 5 to 20 days | 53.93% and 63.57% inhibition | [6] |

| High Concentrations | Not Specified | 7 days | Significant decrease (p<0.05) | [3] |

| 5x Recommended Rate | Sandy Loam | 14 days | Increase in fungal numbers | [5] |

Impact on Soil Enzyme Activities

Soil enzymes are crucial for catalyzing biochemical processes essential for nutrient cycling. The activity of these enzymes is often used as an indicator of soil health. The application of paraquat has been shown to influence the activity of several key soil enzymes.

Dehydrogenase activity, an indicator of overall microbial activity, has been shown to be inhibited by various herbicides.[8][9] Urease, phosphatase, and protease activities have also been observed to decrease in a dose-dependent manner with the application of some herbicides.[10] However, some studies have reported an initial increase in phosphatase activity following the application of paraquat, which was then substantially reduced after 12 days of incubation.[7] The impact of paraquat on soil enzymes can be transient, with some activities recovering over time.[10]

Quantitative Data on Soil Enzyme Activity Changes

Table 3: Effect of Paraquat on Soil Enzyme Activities

| Enzyme | Paraquat Concentration | Soil Type | Incubation Period | Effect on Enzyme Activity | Reference |

| Dehydrogenase | Herbicide Application | Rice Soil | Not Specified | Significant variations, with herbicide-treated plots generally showing lower activity than unweeded control. | [9] |

| Phosphatase | Not Specified | Sandy Loam | Initial | Increase in activity | [7] |

| Phosphatase | Not Specified | Sandy Loam | 12 days | Substantial reduction in activity | [7] |

| Aspartate Aminotransferase (AST) | 321.4 mM (IC50) | In vitro (serum) | 1 hour | 50% inhibition | [11][12] |

| Alanine Aminotransferase (ALT) | 750 mM (IC50) | In vitro (serum) | 1 hour | 50% inhibition | [11][12] |

Note: IC50 is the concentration that inhibits 50% of the enzyme activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of herbicide impacts on soil microbial communities. Below are detailed methodologies for key experiments cited in the literature.

Soil Microcosm Experiment

This protocol outlines a laboratory-based experiment to assess the impact of this compound on soil microorganisms.

a. Soil Collection and Preparation:

-

Select a sampling site with no recent history of herbicide application.[10]

-

Collect soil from the top 0-20 cm layer from multiple points and combine to create a composite sample.[10]

-

Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.[13]

-

Acclimatize the soil to the experimental conditions (e.g., 20°C and 60% of maximum water capacity) for a period of two weeks before starting the experiment.[13]

b. Experimental Setup:

-

Prepare microcosms by placing a specific amount of the prepared soil (e.g., 1 kg) into individual containers.[6]

-

Establish different treatment groups, including a control (no herbicide) and various concentrations of this compound (e.g., recommended field rate, 2x, 5x, and 10x the recommended rate).[6][8] Each treatment should have multiple replicates (typically 3-5).

-

Apply the herbicide solutions evenly to the soil surface of the respective microcosms. The control group receives an equivalent amount of sterile deionized water.[13]

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for the duration of the experiment (e.g., 28-60 days).[1][13] Maintain soil moisture at a constant level (e.g., 60% of water holding capacity) by adding sterile deionized water as needed.[8]

c. Sampling:

-

Collect soil samples from each microcosm at predetermined time points (e.g., 1, 7, 14, 28, and 60 days) for microbial and enzymatic analysis.[6][13]

Enumeration of Soil Bacteria and Fungi (Total Plate Count)

This method is used to quantify the viable bacterial and fungal populations in the soil samples.

a. Serial Dilution:

-

Aseptically weigh 10 g of soil from a sample and suspend it in 90 mL of sterile physiological saline (0.85% NaCl) or sterile water. This is the 10⁻¹ dilution.[14]

-

Vortex the suspension vigorously for 1-2 minutes to dislodge microorganisms from soil particles.[14]

-

Perform a serial dilution by transferring 1 mL of the 10⁻¹ suspension to 9 mL of sterile saline to create a 10⁻² dilution. Repeat this process to obtain dilutions up to 10⁻⁶ or 10⁻⁷.[14]

b. Plating:

-

For bacterial counts, pipette 0.1 mL of the appropriate dilutions (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto Nutrient Agar (B569324) (NA) plates.[6]

-

For fungal counts, pipette 0.1 mL of the appropriate dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) onto Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., streptomycin) to inhibit bacterial growth.[6]

-

Spread the inoculum evenly over the agar surface using a sterile spreader.[14]

c. Incubation and Counting:

-

Incubate the NA plates at 28-30°C for 24-48 hours.[14]

-

Incubate the PDA plates at 25-27°C for 3-5 days.[15]

-

Count the number of colonies on plates that have between 30 and 300 colonies.[16]

-

Calculate the number of colony-forming units (CFU) per gram of dry soil using the formula: CFU/g = (Number of colonies × Dilution factor) / Volume of inoculum plated (in mL)[14]

Dehydrogenase Activity Assay

This assay measures the activity of intracellular dehydrogenases, which is indicative of the total microbial respiratory activity.

-

Place 3 g of a fresh soil sample into a test tube.[10]

-

Add 0.5 mL of a 3% solution of 2,3,5-triphenyltetrazolium chloride (TTC) and 1.2 mL of Tris buffer (0.1 M, pH 7.6).[10]

-

Incubate the mixture at 37°C for 24-48 hours in the dark.[10] During this time, dehydrogenase enzymes will reduce the colorless TTC to the red-colored triphenylformazan (B7774302) (TPF).

-

Stop the reaction and extract the TPF by adding 10-20 mL of methanol (B129727) or acetone (B3395972) and shaking vigorously.[10][17]

-

Centrifuge or filter the suspension to obtain a clear supernatant.[13]

-

Measure the absorbance of the supernatant at 485 nm using a spectrophotometer.[10][18]

-

Calculate the amount of TPF formed by comparing the absorbance to a standard curve prepared with known concentrations of TPF.[9]

-

Express the dehydrogenase activity as µg or mg of TPF formed per gram of dry soil per hour (or per 24/48 hours).[9][10]

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for studying the impact of this compound and the logical relationships of its effects on the soil microbial community.

Caption: Experimental workflow for assessing this compound's impact on soil microbes.

Caption: Logical cascade of this compound's impact on the soil ecosystem.

Conclusion

The impact of this compound on soil microbial communities is a complex issue, with research indicating a range of potential outcomes. While high concentrations of its active ingredient, paraquat, can be detrimental to a broad spectrum of soil microorganisms and inhibit crucial enzyme activities, some microbes exhibit resistance and the ability to degrade the herbicide. The overall effect is a delicate balance influenced by application rates, soil characteristics, and the duration of exposure. The provided data and protocols offer a framework for researchers to conduct further investigations into these interactions, which is essential for developing sustainable agricultural practices that minimize the unintended ecological consequences of herbicide use.

References

- 1. researchgate.net [researchgate.net]

- 2. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Effects of paraquat on soil microorganism [ecoagri.ac.cn]

- 5. Effects of paraquat on selected microbial activities in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. mdpi.com [mdpi.com]

- 11. Influence of paraquat, glyphosate, and cadmium on the activity of some serum enzymes and protein electrophoretic behavior (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Monitoring Impact of a Pesticide Treatment on Bacterial Soil Communities by Metabolic and Genetic Fingerprinting in Addition to Conventional Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Culturing and Enumerating Bacteria from Soil Samples [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. ijcmas.com [ijcmas.com]

- 18. chemijournal.com [chemijournal.com]

The Neurotoxicology of Paraquat in Gramocil Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraquat (B189505), the active ingredient in Gramocil formulations, is a widely used herbicide that has been increasingly linked to neurodegenerative diseases, particularly Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying paraquat-induced neurotoxicity, with a focus on its effects on dopaminergic neurons. It details the critical roles of oxidative stress, mitochondrial dysfunction, and apoptosis in the pathological cascade. This document also furnishes detailed experimental protocols for key assays used to investigate these neurotoxic effects and presents quantitative data from various studies in a structured format for comparative analysis. Furthermore, it includes visualizations of the key signaling pathways implicated in paraquat's neurotoxic actions. While "this compound" is a common trade name for paraquat-containing herbicides, the available scientific literature primarily focuses on the active ingredient, paraquat dichloride. Therefore, this guide centers on the neurotoxicity of paraquat, acknowledging that formulation-specific adjuvants may modulate its toxicological profile.

Introduction: Paraquat and Neurotoxicity

Paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride) is a non-selective contact herbicide effective in controlling a broad spectrum of weeds.[3] Its structural similarity to the known dopaminergic neurotoxin 1-methyl-4-phenylpyridinium (MPP+) has raised concerns about its potential as an environmental risk factor for Parkinson's disease (PD).[3][4] Epidemiological studies have suggested a correlation between paraquat exposure and an increased risk of developing PD.[1][5] The primary pathological feature of PD is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta.[6] Research has shown that systemic administration of paraquat in animal models can replicate this key feature of PD, leading to the selective degeneration of these neurons.[7]

The neurotoxicity of paraquat is multifactorial, involving a cascade of cellular and molecular events.[8] The central mechanism is believed to be the generation of reactive oxygen species (ROS) through redox cycling, leading to significant oxidative stress within neuronal cells.[9][10] This oxidative stress, in turn, triggers mitochondrial dysfunction, neuroinflammation, and ultimately, apoptotic cell death of dopaminergic neurons.[11][12]

Mechanisms of Paraquat-Induced Neurotoxicity

The neurotoxic effects of paraquat are primarily attributed to its ability to induce intracellular oxidative stress. This process is particularly detrimental to dopaminergic neurons due to their inherent vulnerability to oxidative damage.

Oxidative Stress and Redox Cycling

Upon entering neuronal cells, paraquat undergoes a one-electron reduction to form the paraquat radical cation (PQ•+). This reaction is catalyzed by enzymes such as NADPH-cytochrome P450 reductase.[13] The unstable paraquat radical then readily reacts with molecular oxygen to regenerate the paraquat dication (PQ2+) and produce a superoxide (B77818) radical (O2•−).[13] This redox cycling process generates a continuous and substantial flux of superoxide radicals, leading to a state of severe oxidative stress.[14] The accumulation of ROS overwhelms the cell's antioxidant defense mechanisms, resulting in damage to lipids, proteins, and DNA.[3]

Mitochondrial Dysfunction

Mitochondria are a primary target of paraquat-induced toxicity.[12] Paraquat can accumulate in mitochondria, where it disrupts the electron transport chain, particularly at Complex I.[15] This inhibition further exacerbates ROS production within the mitochondria.[16] The resulting mitochondrial dysfunction leads to a decrease in ATP production, depolarization of the mitochondrial membrane, and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[3][16]

Neuroinflammation

Paraquat exposure can trigger a neuroinflammatory response characterized by the activation of microglia, the resident immune cells of the brain.[14] Activated microglia release a variety of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which can further contribute to neuronal damage.[17]

Apoptosis

The culmination of oxidative stress, mitochondrial dysfunction, and neuroinflammation is the induction of apoptosis, or programmed cell death, in dopaminergic neurons.[10] Paraquat has been shown to activate key apoptotic signaling pathways, leading to the execution of the apoptotic program and the demise of neuronal cells.[18]

Key Signaling Pathways in Paraquat Neurotoxicity

Several signaling pathways are critically involved in mediating the neurotoxic effects of paraquat. Understanding these pathways is essential for identifying potential therapeutic targets.

c-Jun N-terminal Kinase (JNK) Pathway

The JNK signaling pathway is a critical mediator of stress-induced apoptosis. Paraquat-induced oxidative stress leads to the sustained activation of the JNK pathway.[10] Activated JNK phosphorylates downstream targets, including the transcription factor c-Jun, which in turn promotes the expression of pro-apoptotic genes, leading to neuronal cell death.[10][19]

Caption: Paraquat-induced JNK signaling pathway leading to apoptosis.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Similar to the JNK pathway, the p38 MAPK pathway is another stress-activated kinase cascade implicated in paraquat neurotoxicity.[12] Activation of p38 MAPK by cellular stressors, including ROS, can contribute to inflammatory responses and apoptosis in neurons.

Caption: Paraquat-induced p38 MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is typically associated with cell survival and proliferation.[8] However, its role in paraquat neurotoxicity is complex. Some studies suggest that paraquat may inhibit the pro-survival PI3K/Akt pathway, thereby promoting apoptosis. Conversely, other evidence indicates that paraquat can lead to an aberrant activation of this pathway, contributing to inflammatory damage.[1][5]

Caption: The dual role of the PI3K/Akt pathway in paraquat neurotoxicity.

Quantitative Data on Paraquat Neurotoxicity

The following tables summarize quantitative data from various studies on the neurotoxic effects of paraquat.

Table 1: In Vitro Studies on Paraquat-Induced Cell Death

| Cell Line | Paraquat Concentration | Exposure Time | Endpoint | Result |

| SH-SY5Y | 500 µM | 24 hours | Apoptotic Cells (Sub G1) | 1.8-fold increase |

| SH-SY5Y | 300 µM | 24 hours | Total Apoptotic Cells | 3.8-fold increase |

| N27 | 500 µM | 48 hours | Caspase-3/7 Activity | Upregulated |

Table 2: In Vivo Studies on Paraquat-Induced Neurodegeneration in Mice

| Mouse Strain | Paraquat Dose | Dosing Regimen | Endpoint | Result |

| C57BL/6 | 10 mg/kg | Intraperitoneal, twice a week for 3 weeks | Dopaminergic Neuron Loss in Substantia Nigra | Significant reduction |

| Swiss Webster | 10 mg/kg | Intraperitoneal, once a week for 4 weeks | Striatal Dopamine (B1211576) Levels | Decreased |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxicity of paraquat.

Measurement of Dopamine and its Metabolites by HPLC

This protocol describes the quantification of dopamine in brain tissue using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[7]

5.1.1. Materials

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Mobile phase (e.g., sodium acetate, octanesulfonic acid, EDTA, acetonitrile, acetic acid)

-

Dopamine standards

-

C18 reverse-phase HPLC column

-

Electrochemical detector

5.1.2. Procedure

-

Tissue Preparation: Dissect the brain region of interest (e.g., striatum) on ice and homogenize in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.

-

Sample Collection: Collect the supernatant for analysis.

-

HPLC Analysis: Inject a known volume of the supernatant into the HPLC system.

-

Detection: Dopamine and its metabolites are separated on the C18 column and detected by the electrochemical detector.

-

Quantification: Quantify the concentration of dopamine by comparing the peak areas of the samples to those of the dopamine standards.

Assessment of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[20]

5.2.1. Materials

-

Paraformaldehyde for fixation

-

Permeabilization solution (e.g., Triton X-100)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

DNase I (for positive control)

-

Fluorescence microscope or flow cytometer

5.2.2. Procedure

-

Cell/Tissue Preparation: Fix cells or tissue sections with paraformaldehyde.

-

Permeabilization: Permeabilize the fixed samples to allow entry of the TUNEL reagents.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Washing: Wash the samples to remove unincorporated nucleotides.

-

Detection: Visualize the labeled cells using a fluorescence microscope (for tissue sections or adherent cells) or a flow cytometer (for cell suspensions). Apoptotic cells will exhibit a strong fluorescent signal.

-

Controls: Include a positive control (treated with DNase I to induce DNA breaks) and a negative control (without the TdT enzyme) to ensure the specificity of the assay.

Measurement of Reactive Oxygen Species (ROS)

This protocol outlines a method for measuring ROS in ex vivo brain slices using a fluorescent probe.[13]

5.3.1. Materials

-

Artificial cerebrospinal fluid (aCSF)

-

Fluorescent ROS probe (e.g., Dihydroethidium - DHE for superoxide)

-

Vibratome for slicing

-

Incubation chamber

-

Fluorescence microscope or plate reader

5.3.2. Procedure

-

Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold aCSF.

-

Incubation: Incubate the brain slices in aCSF containing the fluorescent ROS probe in a dark chamber.

-

Paraquat Treatment: Expose the slices to the desired concentration of paraquat.

-

Washing: Wash the slices with aCSF to remove excess probe.

-

Imaging/Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in ROS production.

Experimental Workflows

The following diagram illustrates a general experimental workflow for investigating the neurotoxicity of paraquat.

Caption: General experimental workflow for studying paraquat neurotoxicity.

Conclusion

The evidence strongly indicates that paraquat, the active component of this compound, is a potent neurotoxin that selectively targets dopaminergic neurons. The primary mechanisms of its neurotoxicity involve the induction of oxidative stress through redox cycling, leading to mitochondrial dysfunction, neuroinflammation, and ultimately, apoptotic cell death. Key signaling pathways, including the JNK, p38 MAPK, and PI3K/Akt pathways, are integral to mediating these toxic effects. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the neurotoxicology of paraquat and to explore potential neuroprotective strategies. Future research should also aim to elucidate the specific contribution of formulation adjuvants in products like this compound to the overall neurotoxic profile of paraquat.

References

- 1. Paraquat disrupts the blood–brain barrier by increasing IL-6 expression and oxidative stress through the activation of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. The Link Between Paraquat and Demyelination: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Paraquat disrupts the blood-brain barrier by increasing IL-6 expression and oxidative stress through the activation of PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine measurement by HPLC [protocols.io]

- 10. The herbicide paraquat induces dopaminergic nigral apoptosis through sustained activation of the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of p38 MAPK in acute paraquat-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative measurement of reactive oxygen species in ex vivo mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Roles of oxidative stress/JNK/ERK signals in paraquat-triggered hepatic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 20. sciencellonline.com [sciencellonline.com]

An In-depth Technical Guide to the Cellular Uptake and Distribution of Paraquat from Gramocil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraquat (B189505), a widely used herbicide, is highly toxic to humans and animals, with the lungs being the primary target organ. The commercial formulation Gramocil contains paraquat dichloride along with diuron (B1670789) and other inert ingredients. Understanding the cellular mechanisms of paraquat uptake and its subsequent intracellular distribution is critical for developing effective therapeutic strategies against its poisoning. This technical guide provides a comprehensive overview of the cellular uptake pathways, tissue and subcellular distribution of paraquat, and the key signaling cascades activated upon its intracellular accumulation. Detailed experimental protocols for studying paraquat-induced cytotoxicity and genotoxicity are also provided, along with quantitative data and visual representations of the involved biological pathways.

Introduction: Paraquat and the this compound Formulation

Paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride) is a non-selective contact herbicide known for its rapid action. Its toxicity stems from its ability to undergo redox cycling within cells, a process that generates large amounts of reactive oxygen species (ROS), leading to severe oxidative stress and cell death. The primary route of paraquat exposure in humans is through ingestion, which can be accidental or intentional.

Cellular Uptake of Paraquat

The cellular uptake of the divalent paraquat cation (PQ²⁺) is a carrier-mediated process, as its charge prevents passive diffusion across cell membranes. The primary route of entry into cells, particularly the highly susceptible alveolar epithelial cells of the lung, is through the polyamine transport system.[4] This system is highly expressed in type I and type II alveolar cells and Clara cells, leading to the selective accumulation of paraquat in the lungs.[4][5]

In addition to the polyamine transport system, other transporters have been implicated in paraquat uptake:

-

Human Organic Cation Transporters (hOCTs): Studies have shown that hOCT2, and to a lesser extent hMATE1, can mediate the transport of paraquat, which may play a role in its renal excretion and nephrotoxicity.[6]

-

Dopamine Transporter (DAT): In the brain, paraquat's neurotoxicity is linked to its uptake into dopaminergic neurons. While the divalent form of paraquat (PQ²⁺) is not a substrate for DAT, its reduced monovalent form (PQ⁺•) can be transported by DAT, leading to its accumulation in these neurons.[7]

-

Amino Acid Transporters: Some evidence suggests the involvement of L-type amino acid transporters in paraquat uptake.

The workflow for investigating paraquat's cellular uptake and subsequent toxicity is outlined below.

References

- 1. Combined signaling of NF-kappaB and IL-17 contributes to Mesenchymal stem cells-mediated protection for Paraquat-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and gene array analysis of alveolar epithelial A549 cells exposed to paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NLRP3 inflammasome activation regulated by NF-κB and DAPK contributed to paraquat-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arctigenin attenuates paraquat-induced human lung epithelial A549 cell injury by suppressing ROS/p38 mitogen-activated protein kinases-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NLRP3 Inflammasome Activation Is Essential for Paraquat-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Gramocil: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and core scientific principles of Gramocil, a widely utilized non-selective contact herbicide. By examining its constituent active ingredients, paraquat (B189505) and diuron (B1670789), this paper will elucidate the synergistic mechanism of action, chronicle its development, and provide a comprehensive overview of its toxicological and environmental profile.

A Historical Overview: The Emergence of a Potent Herbicide

The story of this compound is intrinsically linked to the development of its two active components: paraquat and diuron. Paraquat, a quaternary nitrogen compound, was first synthesized in 1882, but its potent herbicidal properties were not discovered until 1955 by scientists at Imperial Chemical Industries (ICI).[1] Following this discovery, ICI commercially launched paraquat in 1962 under the trade name Gramoxone.[1]

The development of substituted urea (B33335) herbicides, including diuron, commenced shortly after World War II.[2] These compounds represented a significant advancement in selective weed control. The formulation of this compound, combining the rapid, non-selective action of paraquat with the residual activity of diuron, offered a synergistic approach to weed management. This combination proved effective for broad-spectrum weed control, particularly as a pre-emergence or directed spray application to avoid crop damage. In regions like northern Cameroon, paraquat was introduced in 1987, followed by the promotion of diuron in 1992 to be used in extemporaneous mixtures for weed control in cotton and maize fields.[3]

The Science Behind the Synergy: Mechanism of Action

This compound's efficacy stems from the complementary and synergistic actions of its two active ingredients, paraquat and diuron. This dual-action approach targets different, yet vital, physiological processes within the plant, leading to rapid and comprehensive weed control.

Paraquat: The Disruptor of Photosystem I

Paraquat is a fast-acting, non-selective contact herbicide that primarily targets the photosynthetic apparatus within plant cells. Its mechanism of action can be summarized in the following steps:

-

Electron Diversion: Upon entering the chloroplasts, the paraquat dication (PQ²⁺) accepts electrons from Photosystem I (PSI), a key component of the photosynthetic electron transport chain. This diverts electrons from their normal path, where they would typically be used to reduce NADP⁺ to NADPH.

-

Redox Cycling and Superoxide (B77818) Formation: The acceptance of an electron reduces paraquat to its radical cation form (PQ⁺•). This radical is highly reactive and readily donates the electron to molecular oxygen (O₂), regenerating the paraquat dication and producing a superoxide radical (O₂⁻•). This process, known as redox cycling, continuously generates superoxide radicals as long as light and oxygen are available.

-

Oxidative Stress and Cellular Damage: The accumulation of superoxide radicals leads to severe oxidative stress. These reactive oxygen species (ROS) rapidly damage cellular components, particularly the lipids in cell membranes, through a process called lipid peroxidation. This leads to the loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death and desiccation of the plant tissue.

Diuron: The Inhibitor of Photosystem II

Diuron, a substituted urea herbicide, acts by inhibiting photosynthetic electron transport at a different site than paraquat. Its mechanism involves:

-

Binding to the D1 Protein: Diuron binds to the D1 quinone-binding protein within Photosystem II (PSII).

-

Blocking Electron Flow: This binding action blocks the flow of electrons from PSII to plastoquinone, another component of the electron transport chain.

-

Inhibition of Photosynthesis: By interrupting the electron flow, diuron effectively halts photosynthesis, depriving the plant of the energy and carbohydrates necessary for survival.

Synergistic Effect

The combination of paraquat and diuron in this compound results in a synergistic herbicidal effect that is greater than the sum of their individual actions. While paraquat provides rapid "burndown" of existing weeds through membrane damage, diuron provides a longer-lasting, residual effect by inhibiting photosynthesis. This two-pronged attack ensures a more comprehensive and enduring level of weed control.

Formulation and Manufacturing

This compound is typically formulated as a soluble liquid (SL) concentrate. The manufacturing process involves the precise mixing of the active ingredients, paraquat dichloride and diuron, with various inert components that enhance the stability, handling, and efficacy of the final product. While specific proprietary formulations vary, a general overview of the components includes:

-

Active Ingredients: Paraquat dichloride and Diuron.

-

Solvents: To dissolve the active ingredients and other components.

-

Surfactants: To improve the wetting and spreading of the herbicide on the leaf surface, enhancing absorption.

-

Stabilizers: To prevent the degradation of the active ingredients during storage.

-

Adjuvants: Such as anti-foaming agents and dyes.

A patented production process for a similar herbicide involves steps such as raw material selection, crushing, emulsification, stabilization, and deodorization to ensure a stable and effective product.

Data on Efficacy, Toxicity, and Environmental Fate

Efficacy Data

The synergistic action of paraquat and diuron in this compound provides effective control against a broad spectrum of annual and perennial weeds.

| Weed Type | Application Rate (Paraquat + Diuron) | Efficacy (%) | Reference |

| General Weeds | 200 + 1000 g/ha | 16.5 (Phytotoxicity) | [4] |

| General Weeds | 600 + 1000 g/ha | 19.0 (Phytotoxicity) | [4] |

| General Weeds | 1 L/acre (Paraquat Dichloride 24% SL) | Not specified | [5] |

Note: Efficacy can vary depending on weed species, growth stage, and environmental conditions.

Toxicological Data

Both paraquat and diuron exhibit toxicity, and it is crucial to handle this compound with appropriate safety precautions.

| Active Ingredient | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) |

| Paraquat | 150 mg/kg | 236 mg/kg | 0.6-1.4 mg/L (4h) |

| Diuron | 3400 mg/kg | >5000 mg/kg | >5 mg/L (4h) |

Environmental Fate

The environmental persistence and mobility of this compound's components are important considerations for its use.

| Active Ingredient | Soil Half-life | Water Solubility |

| Paraquat | 1000 days (can be much longer) | High |

| Diuron | 90 days | Low |

Paraquat binds strongly to soil particles, which limits its mobility and bioavailability. However, it is highly persistent in soil. Diuron is less persistent in soil.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of herbicides like this compound. Specific parameters should be adapted based on the target weed species, crop, and environmental conditions.

Greenhouse Pot Study for Efficacy Evaluation

Objective: To determine the dose-response of a target weed species to this compound under controlled conditions.

Methodology:

-

Plant Material: Grow the target weed species from seed in pots containing a standardized soil mix.

-

Herbicide Application: Apply this compound at a range of doses (e.g., 0.5x, 1x, 2x the recommended field rate) using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.

-

Experimental Design: Use a completely randomized design with at least four replications per treatment. Include an untreated control.

-

Data Collection: Assess weed control efficacy at set intervals (e.g., 3, 7, 14, and 21 days after treatment) using a visual rating scale (0% = no control, 100% = complete kill) and by measuring fresh and dry biomass of the above-ground plant material.

-

Statistical Analysis: Analyze the data using analysis of variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Field Trial for Efficacy and Crop Safety

Objective: To evaluate the efficacy of this compound on a mixed weed population and assess its safety on a specific crop under field conditions.

Methodology:

-

Site Selection: Choose a field with a natural and uniform infestation of the target weed species.

-

Plot Layout: Establish experimental plots of a standard size (e.g., 3m x 6m) arranged in a randomized complete block design with at least three replications.

-

Herbicide Application: Apply this compound at the recommended field rate and at a higher rate (e.g., 2x) using a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.

-

Data Collection (Efficacy): Assess weed control by identifying and counting weed species within randomly placed quadrats (e.g., 0.25 m²) in each plot before and at intervals after application. Visual ratings of percent weed control should also be recorded.

-

Data Collection (Crop Safety): Visually assess crop injury (phytotoxicity) at regular intervals using a scale of 0% (no injury) to 100% (plant death). At the end of the season, harvest the crop from a central area of each plot to determine yield.

-

Statistical Analysis: Analyze weed control and crop yield data using ANOVA and a mean separation test.

Conclusion

This compound stands as a significant development in the history of chemical weed control, born from the strategic combination of two potent herbicides with distinct and synergistic mechanisms of action. Its history reflects the broader evolution of herbicide science, moving from the discovery of individual active ingredients to the formulation of more complex and effective mixtures. For researchers and professionals in the field, a thorough understanding of its dual-action mechanism, toxicological profile, and environmental behavior is paramount for its responsible and effective use in modern agriculture. The provided experimental protocols offer a foundational framework for the continued evaluation and optimization of this and similar herbicidal formulations.

References

Chemical properties and stability of Gramocil

An In-depth Technical Guide on the Chemical Properties and Stability of Paraquat (B189505) (Gramocil)

Introduction

This compound is a widely recognized trade name for a herbicide formulation whose active ingredient is paraquat.[1] Paraquat, systematically named N,N′-dimethyl-4,4′-bipyridinium dichloride, is a fast-acting, non-selective contact herbicide used to control a broad spectrum of weeds and grasses.[1][2] First commercialized in 1962, it acts by disrupting photosynthesis in plant tissues.[1][3] Due to its high toxicity to humans and animals, its use is restricted in many countries, including the United States, and it is banned in the European Union.[3][4][5] This guide provides a detailed overview of the chemical properties and stability of paraquat, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Paraquat is an organic cation existing as a salt, typically dichloride or methyl sulfate.[6][7] Its chemical and physical characteristics are crucial for understanding its environmental fate, biological activity, and analytical determination.

| Property | Value |

| Chemical Name | 1,1′-dimethyl-4,4′-bipyridinium dichloride[8] |

| Synonyms | Methyl Viologen[1] |

| CAS Number | 1910-42-5[8] |

| Molecular Formula | C₁₂H₁₄N₂Cl₂[1] |

| Molecular Weight | 257.2 g/mol [8][9] |

| Appearance | Yellow, odorless solid[6][7][8] |

| Melting Point | Decomposes at 175-180 °C (347-356 °F)[1][6] |

| Boiling Point | Decomposes[9] |

| Density | 1.24 - 1.26 g/cm³[1][9] |

| Vapor Pressure | < 1 x 10⁻⁷ mmHg (negligible)[6][7] |

| Water Solubility | Highly soluble; 700,000 mg/L at 20°C[8] |

| LogP (Octanol-Water) | -4.22 at pH 7.4[6] |

| Corrosivity | Corrosive to metals[6][7] |

Stability and Degradation

The stability of paraquat is highly dependent on environmental conditions. Understanding its degradation pathways is essential for environmental risk assessment and remediation.

| Condition | Stability Profile |

| pH | Stable in neutral or acidic solutions.[6] Readily hydrolyzed in alkaline (basic) conditions.[6] |

| Light | Decomposes in the presence of ultraviolet (UV) light.[7][8] Photodegradation occurs on soil surfaces.[10] |

| Soil | Highly persistent in soil, with a half-life that can exceed 1000 days.[8] It strongly adsorbs to clay.[3] |

| Water | The half-life in water has been reported to be around 23 weeks under certain conditions.[8][11] |

| Thermal | Decomposes upon heating, emitting toxic fumes.[6] |

Paraquat degradation in the environment can occur through two primary mechanisms:

-

Physicochemical Degradation : This is primarily driven by photodegradation on soil and plant surfaces when exposed to UV light.[10] Advanced oxidation processes (AOPs) using agents like titanium dioxide or ozone can also effectively degrade paraquat.[3][12]

-